Cas no 135608-47-8 (4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside)

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranosideは、糖鎖化学研究において重要な役割を果たす特殊な糖誘導体です。この化合物は、4-フルオロフェニル基とN-アセチルグルコサミン(GlcNAc)がβ-グリコシド結合した構造を有し、酵素基質や糖鎖関連酵素の阻害剤としての応用が可能です。特に、糖転移酵素やグリコシダーゼの反応機構解析に有用であり、安定性と特異性の高さが特徴です。フッ素原子の導入により電子効果が調整され、酵素との相互作用研究に適した特性を示します。生化学的プローブとしての利用や、糖タンパク質合成中間体としての潜在的可能性も注目されています。

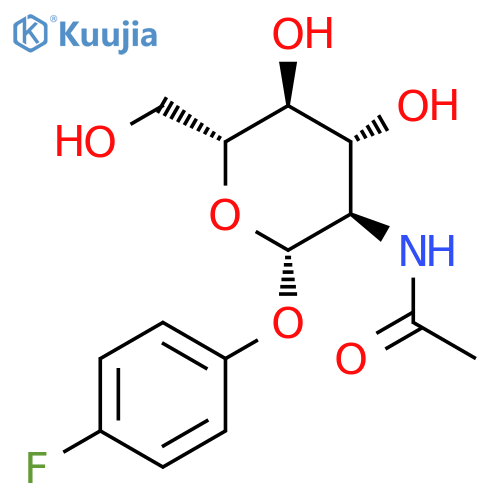

135608-47-8 structure

商品名:4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

CAS番号:135608-47-8

MF:C14H18FNO6

メガワット:315.29400

CID:900765

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- 4'-fluorophenyl 2-acetamido-2-deoxy-beta-d-glucopyranoside

- 4-FLUOROPHENYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSIDE

- 4'-FLUOROPHENYL 2-ACETAMIDO-2-DEOXY-β-D-GLUCOPYRANOSIDE

- 4'-FLUOROPHENYL 2-ACETAMIDO-2-DEOXY-SS-D-GLUCOPYRANOSIDE

- 4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

-

計算された属性

- せいみつぶんしりょう: 315.11200

じっけんとくせい

- PSA: 108.25000

- LogP: -0.46090

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MF06412-10 g |

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |

135608-47-8 | 10g |

$1,819.20 | 2023-01-03 | ||

| TRC | F209360-2500mg |

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |

135608-47-8 | 2500mg |

$ 1625.00 | 2022-06-05 | ||

| TRC | F209360-500mg |

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |

135608-47-8 | 500mg |

$ 490.00 | 2022-06-05 | ||

| TRC | F209360-1000mg |

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |

135608-47-8 | 1g |

$ 815.00 | 2022-06-05 | ||

| Biosynth | MF06412-1 g |

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |

135608-47-8 | 1g |

$363.83 | 2023-01-03 | ||

| Biosynth | MF06412-5 g |

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside |

135608-47-8 | 5g |

$1,212.75 | 2023-01-03 |

4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

135608-47-8 (4-Fluorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside) 関連製品

- 13089-18-4(Phenyl 2-acetamido-2-deoxy-a-D-galactopyranoside)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量